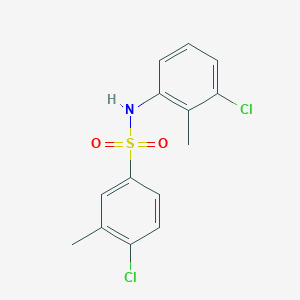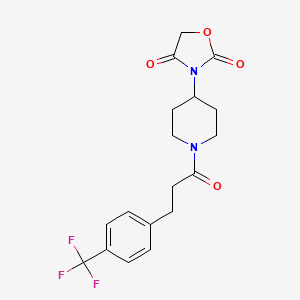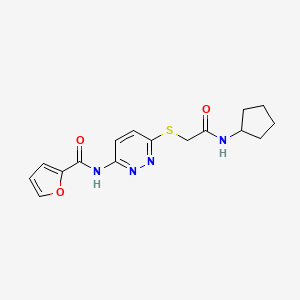
4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of various B-cell malignancies.
作用機序
BTK is a non-receptor tyrosine kinase that is essential for B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream signaling molecules, leading to B-cell activation and proliferation. 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking B-cell receptor signaling and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide has been shown to selectively inhibit BTK activity in vitro and in vivo. In addition, it has been shown to induce apoptosis in B-cell lines and mouse models of CLL and NHL. 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide has also been shown to inhibit the activation of downstream signaling molecules, including AKT and ERK, which are involved in B-cell survival and proliferation.
実験室実験の利点と制限
4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide has several advantages for use in lab experiments. It is a selective inhibitor of BTK, which allows for the specific targeting of B-cell receptor signaling. It has also shown potent antitumor activity in preclinical models of B-cell malignancies. However, one limitation of 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for the development of 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide. One direction is the evaluation of its safety and efficacy in clinical trials for the treatment of B-cell malignancies. Another direction is the investigation of its potential use in combination with other targeted therapies or chemotherapy to improve treatment outcomes. Additionally, the development of more potent and selective BTK inhibitors may lead to the discovery of new treatments for B-cell malignancies.
合成法
The synthesis of 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide has been described in the literature. It involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 4-chloro-3-methylbenzenamine in the presence of a base and a solvent. The resulting product is then purified by column chromatography to obtain 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide in high yield and purity.
科学的研究の応用
4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In vitro studies have demonstrated that 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide selectively inhibits BTK activity and induces apoptosis in B-cell lines. In vivo studies have shown that 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide has potent antitumor activity in mouse models of CLL and NHL.
特性
IUPAC Name |
4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-9-8-11(6-7-12(9)15)20(18,19)17-14-5-3-4-13(16)10(14)2/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHCZPBOKHGKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetate](/img/structure/B2864774.png)
![N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2864778.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2864780.png)
![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2864781.png)
![(2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2864782.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2864784.png)
![2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)amino)-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2864785.png)

![4-[(2-Phenylethyl)amino]butanoic acid hydrochloride](/img/structure/B2864787.png)

![N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2864792.png)
![8-(3,5-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2864793.png)